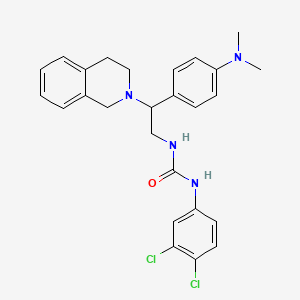
1-(3,4-dichlorophenyl)-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dichlorophenyl)-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)urea is a useful research compound. Its molecular formula is C26H28Cl2N4O and its molecular weight is 483.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-(3,4-dichlorophenyl)-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)urea is a complex organic molecule with potential therapeutic applications, particularly in the fields of neurology and oncology. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The structure of the compound can be broken down into three main components:
- A dichlorophenyl moiety, which is known for its role in enhancing lipophilicity and biological activity.
- A dihydroisoquinoline structure that is often associated with various pharmacological properties.
- A dimethylaminophenyl group that may contribute to receptor binding and activity modulation.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit key signaling pathways involved in cancer cell proliferation. In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting anti-apoptotic proteins such as Bcl-2 .
- Case Studies : A study demonstrated that a similar structure exhibited IC50 values of 2.09 μM against MCF-7 breast cancer cells and 2.08 μM against HepG2 liver cancer cells .
Neuroprotective Effects
The compound's structural features suggest potential neuroprotective effects, particularly in the context of neurodegenerative diseases:
- Dopamine Receptor Modulation : Compounds with similar structures have been shown to act as modulators of dopamine receptors, which are crucial in conditions like Parkinson's disease. The ability to selectively target D3 receptors has been highlighted as a promising therapeutic strategy .
- Research Findings : In animal models, related compounds have demonstrated the ability to improve motor function and reduce neuroinflammation, indicating potential for treating Parkinson's disease .
Biological Activity Summary Table
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis via caspase activation | |
| Neuroprotective | Modulation of dopamine receptors | |
| Antibacterial | Inhibition of bacterial growth |
Synthesis and Structure-Activity Relationship (SAR)
Understanding the synthesis pathways and SAR is crucial for optimizing the biological activity of this compound:
- Synthesis : The compound can be synthesized through multi-step reactions involving coupling agents and selective functionalization techniques. The yield and purity are critical for ensuring biological efficacy.
- SAR Studies : Variations in substituents on the phenyl rings significantly impact biological activity. For example, the presence of dimethylamino groups has been linked to enhanced receptor binding affinity .
Propriétés
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28Cl2N4O/c1-31(2)22-10-7-19(8-11-22)25(32-14-13-18-5-3-4-6-20(18)17-32)16-29-26(33)30-21-9-12-23(27)24(28)15-21/h3-12,15,25H,13-14,16-17H2,1-2H3,(H2,29,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVUFBEXOABUQMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)NC2=CC(=C(C=C2)Cl)Cl)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













